molecular formula C17H14N4O2 B8632950 N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]-N'-phenylurea CAS No. 89541-83-3

N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]-N'-phenylurea

Cat. No. B8632950
M. Wt: 306.32 g/mol
InChI Key: CYSUPLHVRYZJSM-UHFFFAOYSA-N
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Patent
US04657906

Procedure details

5-(4-Aminophenyl)pyrazin-2(1H)-one (1 g) was dissolved in dimethylformamide (25 ml) and triethylamine (0.05 ml), and the solution filtered through diatomaceous earth. Phenyl isocyanate (1 ml) was added and the dark solution was stirred for 24 hours at room temperature. The solvent was evaporated under reduced pressure to afford a residue which was washed with water. The resultant solid precipitate was collected by filtration to yield 5-[4-(3-phenylureido)phenyl]-2(1H)-pyrazinone.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[CH:10][C:11](=[O:14])[NH:12][CH:13]=2)=[CH:4][CH:3]=1.[CH3:15][N:16](C)[CH:17]=[O:18]>>[C:15]1([NH:16][C:17](=[O:18])[NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:8]3[N:9]=[CH:10][C:11](=[O:14])[NH:12][CH:13]=3)=[CH:6][CH:7]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1N=CC(NC1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the dark solution was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
triethylamine (0.05 ml), and the solution filtered through diatomaceous earth
ADDITION
Type
ADDITION
Details
Phenyl isocyanate (1 ml) was added
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a residue which
WASH
Type
WASH
Details
was washed with water
FILTRATION
Type
FILTRATION
Details
The resultant solid precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(NC1=CC=C(C=C1)C=1N=CC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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